molecular formula C21H20F4N2O4 B455979 [3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{3-[(4-ethoxyphenoxy)methyl]phenyl}methanone

[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{3-[(4-ethoxyphenoxy)methyl]phenyl}methanone

Cat. No.: B455979
M. Wt: 440.4g/mol
InChI Key: QHYYQTGNPDPITI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{3-[(4-ethoxyphenoxy)methyl]phenyl}methanone is a complex organic compound with a unique structure that includes difluoromethyl groups, an ethoxyphenoxy moiety, and a pyrazol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{3-[(4-ethoxyphenoxy)methyl]phenyl}methanone typically involves multiple steps, including the formation of the pyrazol ring and the introduction of the difluoromethyl and ethoxyphenoxy groups. The specific synthetic routes and reaction conditions can vary, but common methods include:

    Formation of the Pyrazol Ring: This step often involves the reaction of hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Introduction of Difluoromethyl Groups: This can be achieved through the use of difluoromethylating agents such as bromodifluoromethane or difluoromethyl sulfone.

    Attachment of the Ethoxyphenoxy Group: This step typically involves nucleophilic substitution reactions using ethoxyphenol derivatives and appropriate leaving groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{3-[(4-ethoxyphenoxy)methyl]phenyl}methanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products

The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{3-[(4-ethoxyphenoxy)methyl]phenyl}methanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{3-[(4-ethoxyphenoxy)methyl]phenyl}methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-bis(trifluoromethyl)-1-{4-[(4-ethoxyphenoxy)methyl]benzoyl}-4,5-dihydro-1H-pyrazol-5-ol
  • 3,5-bis(difluoromethyl)-1-{4-[(4-methoxyphenoxy)methyl]benzoyl}-4,5-dihydro-1H-pyrazol-5-ol

Uniqueness

[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{3-[(4-ethoxyphenoxy)methyl]phenyl}methanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its difluoromethyl groups, in particular, contribute to its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H20F4N2O4

Molecular Weight

440.4g/mol

IUPAC Name

[3,5-bis(difluoromethyl)-5-hydroxy-4H-pyrazol-1-yl]-[3-[(4-ethoxyphenoxy)methyl]phenyl]methanone

InChI

InChI=1S/C21H20F4N2O4/c1-2-30-15-6-8-16(9-7-15)31-12-13-4-3-5-14(10-13)19(28)27-21(29,20(24)25)11-17(26-27)18(22)23/h3-10,18,20,29H,2,11-12H2,1H3

InChI Key

QHYYQTGNPDPITI-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)OCC2=CC(=CC=C2)C(=O)N3C(CC(=N3)C(F)F)(C(F)F)O

Canonical SMILES

CCOC1=CC=C(C=C1)OCC2=CC(=CC=C2)C(=O)N3C(CC(=N3)C(F)F)(C(F)F)O

Origin of Product

United States

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